5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide
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Overview
Description
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and an isoindolinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the isoindolinone group but shares the benzo[d]thiazole and thiophene moieties.
N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide: Contains the isoindolinone and thiophene groups but lacks the benzo[d]thiazole moiety.
Uniqueness
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound for research and development .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-10-4-3-6-12(16(10)19(26)23-17)21-18(25)14-8-9-15(27-14)20-22-11-5-1-2-7-13(11)28-20/h1-9H,(H,21,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCMXIBUXGNWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=CC5=C4C(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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